Sergolexole maleate

Catalog No.
S624074
CAS No.
108674-87-9
M.F
C30H40N2O7
M. Wt
540.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sergolexole maleate

CAS Number

108674-87-9

Product Name

Sergolexole maleate

IUPAC Name

(Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate

Molecular Formula

C30H40N2O7

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1

InChI Key

AWRYUNKJBYLYFR-VRUJKGOYSA-N

SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O

Synonyms

Ergoline-8-carboxylic acid, 6-methyl-1-(1-methylethyl)-, 4-methoxycycl ohexyl ester, (8beta(trans))-, (Z)-2-butenedioate (1:1)

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound Sergolexole maleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sergolexole maleate is a small molecule drug characterized as a selective antagonist of the serotonin 5-HT2 receptors. This compound, with the chemical formula C30H40N2O7C_{30}H_{40}N_{2}O_{7} and a molecular weight of 532.65 g/mol, is derived from ergoline derivatives and is primarily studied for its potential applications in treating various psychiatric and neurological disorders. The maleate salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations .

Typical of organic compounds. Notable reactions include:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide.
  • Reduction: This reaction entails the addition of hydrogen or removal of oxygen, commonly using reducing agents like sodium borohydride.
  • Substitution: Sergolexole maleate can undergo substitution reactions where functional groups are replaced by others, typically using halogens or alkylating agents under anhydrous conditions .

These reactions can lead to various derivatives that may exhibit altered biological activities or pharmacological properties.

Sergolexole maleate has been studied for its biological activity, particularly its role as a serotonin 5-HT2 receptor antagonist. This action may contribute to its therapeutic effects in conditions such as anxiety and depression. The compound's ability to selectively block these receptors can modulate serotonin signaling pathways, which are crucial in mood regulation and cognitive function . Additionally, research indicates that sergolexole and its metabolites may have implications in neuroprotection and anti-inflammatory responses.

The synthesis of sergolexole maleate involves several key steps:

  • Esterification: The initial step includes the esterification of an ergoline derivative with a 4-methoxycyclohexyl ester.
  • Formation of Maleate Salt: The resulting compound is then reacted with maleic acid to produce the maleate salt.

In industrial settings, these processes are scaled up with rigorous quality control measures to ensure high purity and consistency. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .

Sergolexole maleate is primarily investigated for its potential therapeutic applications in psychiatry and neurology. Its selective antagonism at serotonin receptors suggests possible uses in:

  • Treatment of anxiety disorders
  • Management of depressive disorders
  • Neuroprotective strategies in neurodegenerative diseases

Furthermore, ongoing research aims to explore its efficacy and safety profiles in clinical settings .

Studies on sergolexole maleate have highlighted potential drug-drug interactions, particularly concerning other medications that affect serotonin levels or those metabolized by similar pathways. For instance, concurrent use with other serotonergic agents may enhance effects or increase the risk of serotonin syndrome. Comprehensive pharmacokinetic studies are essential to understand these interactions fully and ensure safe therapeutic applications .

Several compounds share structural or functional similarities with sergolexole maleate. These include:

Uniqueness

Sergolexole maleate's uniqueness lies in its specific selectivity for the 5-HT2 receptor subtype, which distinguishes it from other similar compounds that may have broader receptor activity or different therapeutic targets. This selectivity potentially leads to fewer side effects associated with broader-spectrum serotonergic drugs .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

540.28355162 g/mol

Monoisotopic Mass

540.28355162 g/mol

Heavy Atom Count

39

UNII

XD5AHA648Y

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2 [HSA:3356 3357 3358] [KO:K04157]

Dates

Modify: 2023-07-16

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